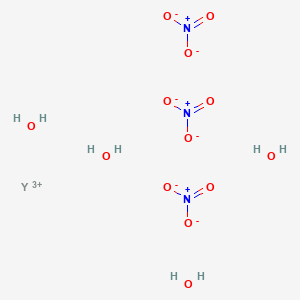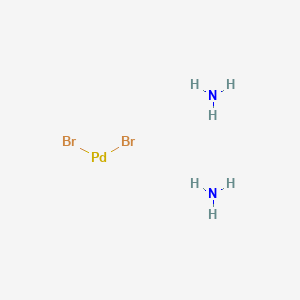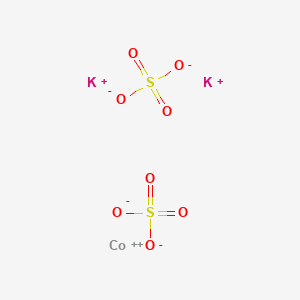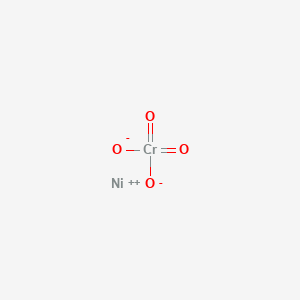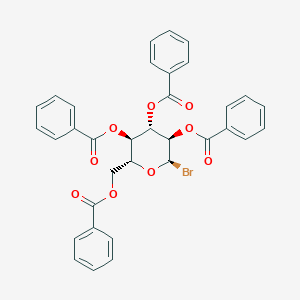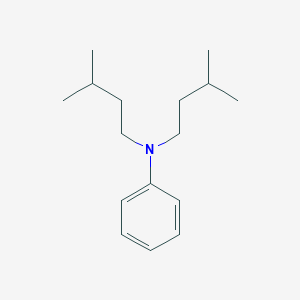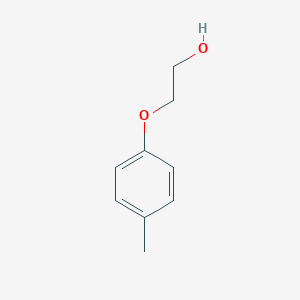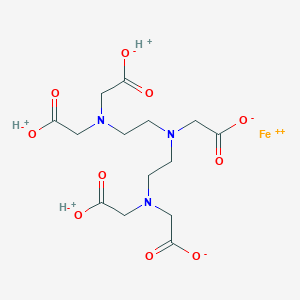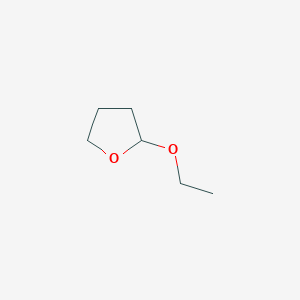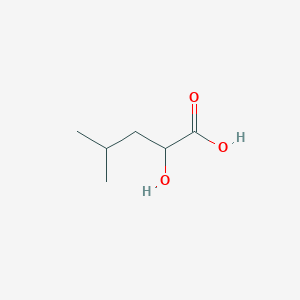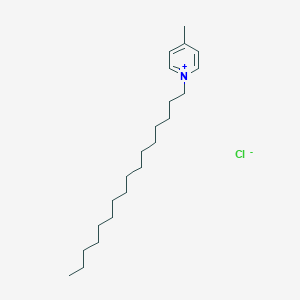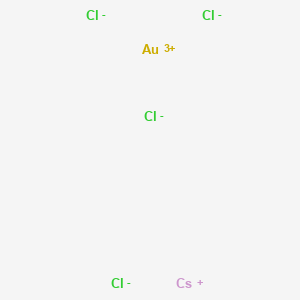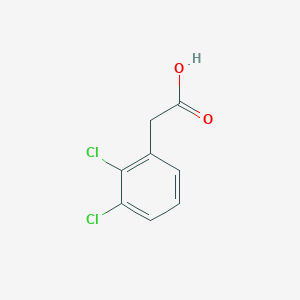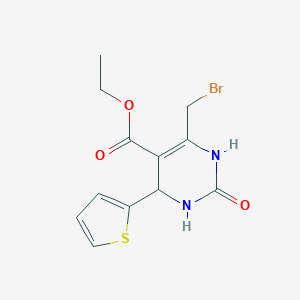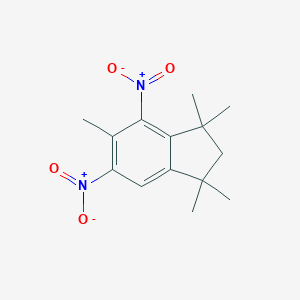
Moskene
Overview
Description
Metal-organic frameworks (MOFs) and molybdenum disulfide (MoS2) are two classes of materials that have garnered significant interest in materials science due to their unique structural and functional properties. MOFs are constructed from metal ions or clusters bridged by organic ligands, known for their porosity and applications in gas storage, catalysis, and sensing (Qiu & Zhu, 2009). MoS2, on the other hand, is a layered material with applications in electronics, catalysis, and as a lubricant, notable for its synthesis through chemical vapor deposition and its semiconducting properties (Lee et al., 2012).
Synthesis Analysis
The synthesis of MoS2 atomic layers on SiO2 substrates through chemical vapor deposition using MoO3 and S powders represents a crucial development in the fabrication of high-quality MoS2 monolayers, which are highly crystalline (Lee et al., 2012).
Molecular Structure Analysis
The molecular structure of MoS2, characterized by its layered S-Mo-S structure, exhibits unique electronic and optical properties. Tight-binding band structure calculations have provided insights into the bulk and surface electronic structure of MoS2, indicating the importance of coordinatively unsaturated sites for its properties (Tan & Harris, 1998).
Chemical Reactions and Properties
MoS2 and MOFs undergo various chemical reactions that alter their properties and functionalities. For example, MOFs have been used as precursors for synthesizing hybrid materials with improved catalytic performance in reactions such as cyclooctene epoxidation, demonstrating the potential for fine-tuning their chemical properties for specific applications (Abrantes et al., 2010).
Physical Properties Analysis
The physical properties of MOFs, such as porosity and surface area, are critical for their application in gas storage and separation. The design and synthesis of MOFs with large pore diameters have led to materials capable of accommodating large molecules, thereby extending their utility in various domains (Deng et al., 2012).
Chemical Properties Analysis
The chemical properties of MoS2, including its catalytic and photocatalytic activities, have been extensively studied. MoS2-based materials have shown promise in hydrogen evolution reaction (HER) applications due to their catalytic properties, which are significantly influenced by their crystalline structure and surface characteristics (He & Que, 2016).
Scientific Research Applications
Dermatological Impact : Moskene, used in cosmetics for its musk-like fragrance, has been studied for its dermatological effects. Hayakawa, Hirose, and Arima (1991) noted its low cost, oil solubility, and lower sensitivity to sunlight, but also its association with pigmented contact dermatitis (Hayakawa, Hirose, & Arima, 1991).
Environmental Presence : Research by Rimkus and Wolf (1995) described the detection of musk moskene in biota from freshwater and marine environments, indicating its widespread presence due to its extensive use in consumer products (Rimkus & Wolf, 1995).
Human Exposure and Health : A study by Rimkus, Rimkus, and Wolf (1994) found musk moskene in human adipose tissue and breast milk samples, suggesting significant human exposure likely through dermal absorption from cosmetics and detergents (Rimkus, Rimkus, & Wolf, 1994).
Toxicology Studies : Ford, Api, and Newberne (1990) conducted a 90-day dermal toxicity study on rats, finding that musk moskene, among other synthetic musks, did not cause neurotoxic effects or testicular atrophy at certain doses, unlike musk ambrette (Ford, Api, & Newberne, 1990).
Endocrine Disruption Potential : Chou and Dietrich (1999) investigated the binding capability of musk moskene and its metabolites to estrogen receptors in rainbow trout and South African clawed frogs. Their study found no binding of musk moskene to the estrogen receptors of either species, suggesting a lower potential for endocrine disruption (Chou & Dietrich, 1999).
Safety And Hazards
properties
IUPAC Name |
1,1,3,3,5-pentamethyl-4,6-dinitro-2H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWURQRPEIFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044519 | |
| Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moskene | |
CAS RN |
116-66-5 | |
| Record name | Moskene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moskene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moskene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-4,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5-pentamethyl-4,6-dinitroindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSKENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q49IC9FAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



